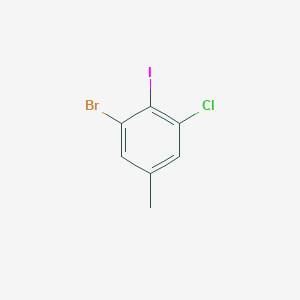
1-Bromo-3-chloro-2-iodo-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-3-chloro-2-iodo-5-methylbenzene” is an organic compound that belongs to the class of halogenated aromatic compounds. It contains a benzene ring which is substituted with bromine, chlorine, iodine, and a methyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, iodine, and a methyl group attached at the 1st, 3rd, 2nd, and 5th positions respectively .Chemical Reactions Analysis
The chemical reactions of “this compound” would typically involve reactions at the sites of the halogen substituents. These could include nucleophilic aromatic substitution reactions or electrophilic aromatic substitution reactions . The specific reactions would depend on the conditions and the reagents used.Applications De Recherche Scientifique
Thermochemistry and Halogen Bonding
The study of halogen-substituted methylbenzenes, including 1-bromo-3-chloro-2-iodo-5-methylbenzene, reveals their importance in understanding thermochemical properties. Experimental measurements such as vapor pressures, vaporization, fusion, and sublimation enthalpies have been extensively studied. These compounds serve as crucial data points for evaluating experimental measurements and developing group-additivity procedures for estimating vaporization enthalpies and gas-phase and liquid-phase enthalpies of formation. This research is significant in the field of thermochemistry and provides valuable insights into the molecular properties of halogen-substituted methylbenzenes (Verevkin et al., 2015).
In another study, the structural significance of halogen bonding in halogen-substituted benzene derivatives is highlighted. The research emphasizes the importance of C-X...O=C interactions and type-II I...I interactions as structural determinants, showcasing the intricate nature of molecular interactions and their implications in the structural formation of compounds (Pigge et al., 2006).
Spectroscopy and Chemical Analysis
Vibrational spectroscopy studies of halobenzene cations, including bromo- and chloro-substituted variants, provide valuable data on the vibrational spectra in their ground and excited electronic states. This research offers significant insights into the spectroscopic behavior of these molecules, contributing to the broader understanding of their chemical and physical properties (Kwon et al., 2002).
Anisotropic displacement parameters for isomorphous compounds like 1-(halomethyl)-3-nitrobenzene are computed from first principles and X-ray diffraction experiments. These parameters are crucial for understanding the molecular dynamics and structural stability of such compounds (Mroz et al., 2020).
Organic Synthesis and Solar Cell Applications
Research into the bromination of methylbenzene derivatives and their conversion into sulfur-functionalized benzoquinones highlights the versatility of these compounds in organic synthesis. The ability to create different bromination products opens avenues for synthesizing new compounds with potential applications in various fields (Aitken et al., 2016).
In the realm of renewable energy, studies on polymer/fullerene solar cells using bromobenzene and iodobenzene solvents demonstrate the potential of halogen-substituted benzene derivatives in enhancing the performance of solar cells. This research contributes to the development of more efficient and sustainable solar energy solutions (Huang et al., 2014).
Mécanisme D'action
The mechanism of action for the reactions of “1-Bromo-3-chloro-2-iodo-5-methylbenzene” would depend on the specific reaction. For instance, nucleophilic aromatic substitution reactions often proceed via a two-step mechanism involving initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .
Propriétés
IUPAC Name |
1-bromo-3-chloro-2-iodo-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTHBEPACRMDEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-Cyclopropyl-3H-benzimidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2420029.png)
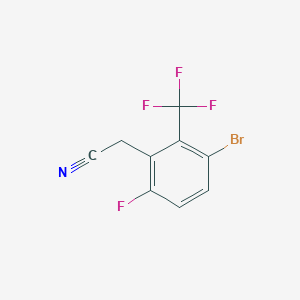
![[4-(6-Piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2420033.png)
![2,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2420034.png)
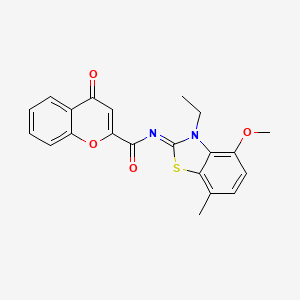
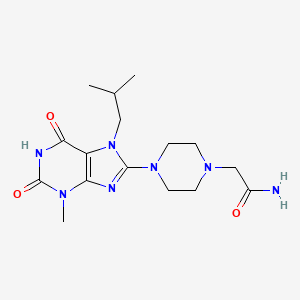
![4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2420037.png)
![N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2420042.png)
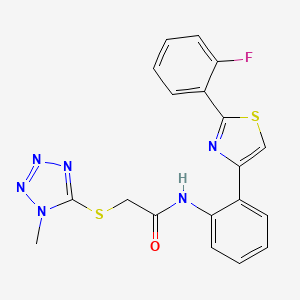
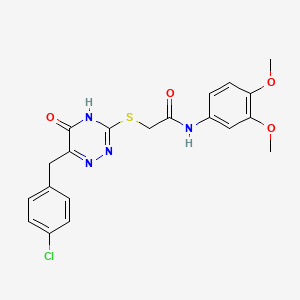
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2420045.png)
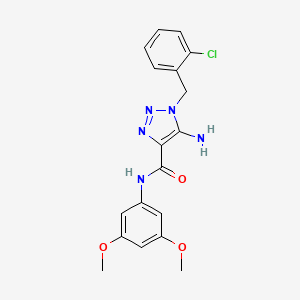
![7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2420048.png)
![1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2420049.png)
